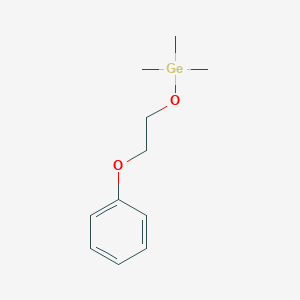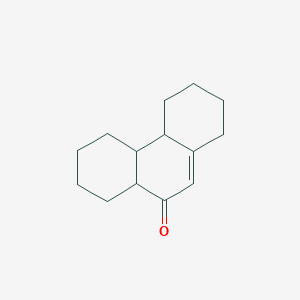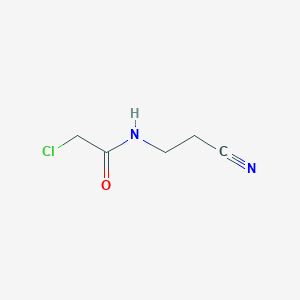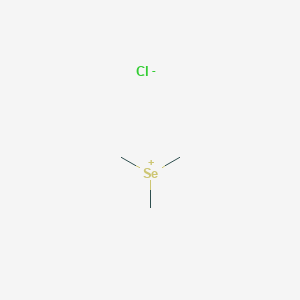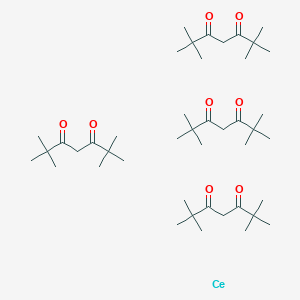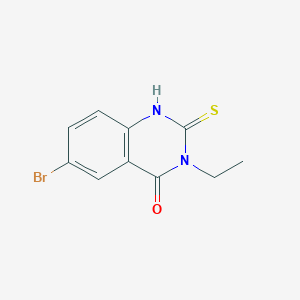
Beryllium trifluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beryllium trifluoride (BeF3) is an inorganic compound that is widely used in scientific research. It is a colorless, odorless, and highly toxic compound that is commonly used as a source of beryllium in various chemical reactions. Beryllium trifluoride is a highly reactive compound that is used in the synthesis of various other compounds.
Wirkmechanismus
Beryllium trifluoride is a highly reactive compound that can react with various other compounds. It reacts with water to form hydrated beryllium trifluoride, which is a white crystalline solid. Beryllium trifluoride can also react with acids to form beryllium salts. The mechanism of action of beryllium trifluoride is not fully understood, but it is believed to be due to its ability to form strong bonds with other compounds.
Biochemische Und Physiologische Effekte
Beryllium trifluoride is highly toxic and can cause various biochemical and physiological effects. It can cause irritation to the eyes, skin, and respiratory system. Long-term exposure to beryllium trifluoride can cause chronic beryllium disease, which is a lung disease that can be fatal. Beryllium trifluoride can also cause damage to the liver, kidneys, and central nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
Beryllium trifluoride is a highly reactive compound that is widely used in various laboratory experiments. Its advantages include its ability to react with various other compounds and its ability to form strong bonds. Its limitations include its toxicity and the need for special equipment and precautions when handling it.
Zukünftige Richtungen
There are many future directions for using beryllium trifluoride in scientific research. One possible direction is to use it in the production of new materials, such as semiconductors and superconductors. Another possible direction is to use it in the development of new drugs and therapies for various diseases. Additionally, beryllium trifluoride can be used in the nuclear industry for the production of nuclear fuels and in the development of new nuclear technologies.
Conclusion:
Beryllium trifluoride is a highly reactive compound that is widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Beryllium trifluoride is a highly toxic compound that requires special equipment and precautions when handling it. However, it has many potential uses in various fields of research and technology.
Synthesemethoden
Beryllium trifluoride can be synthesized by reacting beryllium oxide (BeO) with hydrofluoric acid (HF) in the presence of water. The reaction can be represented as follows:
BeO + 3HF + H2O → Beryllium trifluoride•3H2O
The resulting compound is a hydrated form of beryllium trifluoride, which can be dehydrated by heating it to a high temperature. Another method for synthesizing beryllium trifluoride is by reacting beryllium metal with fluorine gas. This method is more dangerous and requires special equipment and precautions.
Wissenschaftliche Forschungsanwendungen
Beryllium trifluoride is widely used in scientific research as a source of beryllium in various chemical reactions. It is used in the synthesis of various other compounds, such as beryllium oxide, beryllium chloride, and beryllium nitrate. Beryllium trifluoride is also used in the production of nuclear fuels and in the nuclear industry.
Eigenschaften
CAS-Nummer |
19181-26-1 |
|---|---|
Produktname |
Beryllium trifluoride |
Molekularformel |
BeF3- |
Molekulargewicht |
66.007393 g/mol |
IUPAC-Name |
beryllium;trifluoride |
InChI |
InChI=1S/Be.3FH/h;3*1H/q+2;;;/p-3 |
InChI-Schlüssel |
OGIAHMCCNXDTIE-UHFFFAOYSA-K |
SMILES |
[Be+2].[F-].[F-].[F-] |
Kanonische SMILES |
[Be+2].[F-].[F-].[F-] |
Synonyme |
Be-F3 beryllium trifluoride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




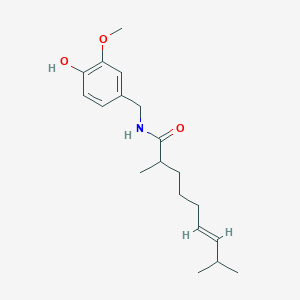
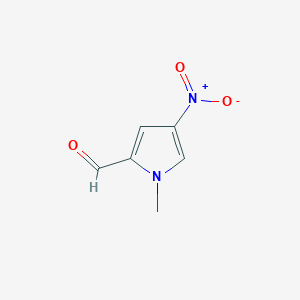
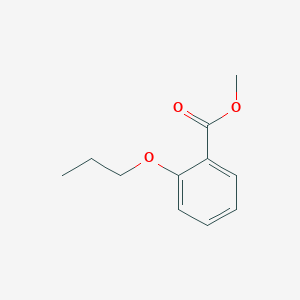
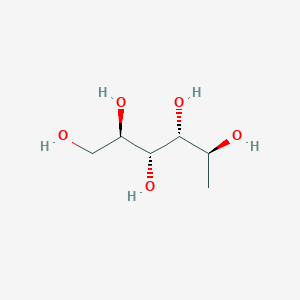
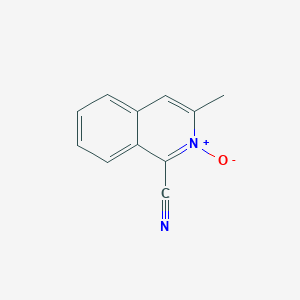
![4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acid](/img/structure/B102060.png)
